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Compound of Interest

Compound Name: NCGC00244536

Cat. No.: B15583854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NCGC00244536, a novel and potent

inhibitor of the KDM4/JMJD2 family of histone lysine demethylases. This document

consolidates key chemical and biological data, outlines detailed experimental protocols derived

from seminal research, and illustrates the compound's mechanism of action through a clear

signaling pathway diagram.

Core Compound Data
NCGC00244536 is a small molecule inhibitor with significant activity against KDM4B, an

enzyme frequently overexpressed in various cancers, including prostate cancer.

Identifier Value Reference

Compound Name NCGC00244536 [1][2]

CAS Number 2003260-55-5 [1][3][4][5]

Molecular Formula C₂₅H₂₂N₂O₂ [1]

Molecular Weight 382.5 g/mol [1]

Synonyms KDM4B Inhibitor B3 [4][6]
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Biological Activity and Selectivity
NCGC00244536 is characterized by its potent inhibition of KDM4B and its efficacy in cellular

and in vivo models of cancer.

Parameter Value Details Reference

Primary Target KDM4B (JMJD2B)
Histone Lysine

Demethylase
[1][2]

IC₅₀ (KDM4B) ~10 nM
In vitro enzymatic

assay
[1][2][3][7][8]

Cellular Potency <1 µM

Against various

prostate cancer cell

lines (PC3, DU145,

LNCaP, VCaP, C4-2)

[1][2]

Selectivity

High for KDM4B over

KDM5A/JARID1 and

LSD1. Inhibits

KDM4A, KDM4C, and

KDM4D at 10 µM.

Cellular and

enzymatic assays
[1][2]

Signaling Pathway and Mechanism of Action
NCGC00244536 exerts its anti-tumor effects by inhibiting the demethylase activity of KDM4B.

In prostate cancer, KDM4B acts as a co-activator for the Androgen Receptor (AR) and is

involved in the regulation of key cell cycle genes. By inhibiting KDM4B, NCGC00244536
increases the levels of the repressive H3K9me3 histone mark on the promoters of target

genes, leading to transcriptional repression and subsequent blockage of tumor growth.[9][10]
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NCGC00244536 Action
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Caption: Mechanism of NCGC00244536 in prostate cancer.

Experimental Protocols
The following are summaries of key experimental protocols for evaluating NCGC00244536,

based on published literature.[10][11]

In Vitro KDM4B Enzymatic Assay
Objective: To determine the IC₅₀ of NCGC00244536 against KDM4B.

Methodology:

Recombinant KDM4B protein is purified from E. coli.
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The assay is performed in a buffer containing Fe(II), α-ketoglutarate, and a biotinylated

histone H3 peptide substrate.

NCGC00244536 is serially diluted and added to the reaction mixture.

The reaction is initiated and incubated at room temperature.

The level of demethylation is quantified using a suitable detection method, such as

AlphaLISA or fluorescence-based assays that measure the product formation.

IC₅₀ values are calculated from dose-response curves.

Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of NCGC00244536 on cancer cell lines.

Methodology:

Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates and allowed to adhere

overnight.

Cells are treated with a range of concentrations of NCGC00244536 (e.g., 0.1 µM to 20 µM).

[6] A DMSO control is included.

After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well and

incubated to allow for formazan crystal formation.

The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a

detergent-based buffer).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

Cell viability is expressed as a percentage relative to the DMSO-treated control cells.

In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of NCGC00244536 in a living organism.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15583854?utm_src=pdf-body
https://www.benchchem.com/product/b15583854?utm_src=pdf-body
https://www.benchchem.com/product/b15583854?utm_src=pdf-body
https://www.medchemexpress.com/NCGC00244536.html
https://www.benchchem.com/product/b15583854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Severe combined immunodeficient (SCID) mice (4-6 weeks old) are used.

A suspension of human prostate cancer cells (e.g., PC3) is injected subcutaneously into the

flanks of the mice.

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

NCGC00244536 is administered to the treatment group. A common reported dosage is 20

mg/kg, delivered subcutaneously, potentially via an Alzet osmotic minipump for continuous

delivery.[2][6] The control group receives a vehicle solution.

Tumor volume is measured regularly (e.g., every other day) using calipers and calculated

using the ellipsoid formula (Volume = 0.5 × Length × Width²).

Animal weight and general health are monitored throughout the study.

At the end of the study, tumors may be excised for further analysis (e.g., histology, Western

blot).

The experimental workflow for evaluating a novel inhibitor like NCGC00244536 typically follows

a logical progression from initial biochemical screening to cellular assays and finally to in vivo

validation.
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Caption: Standard workflow for inhibitor characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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